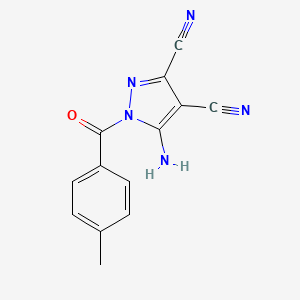
1-(1-Adamantyl)-5-ethyltetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Adamantyl)-5-ethyltetrazole is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of a tetrazole ring, a five-membered ring containing four nitrogen atoms, further enhances the compound’s chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(1-Adamantyl)-5-ethyltetrazole typically involves the following steps:
Starting Materials: The synthesis begins with adamantane and ethyltetrazole as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity of the compound. .
Analyse Chemischer Reaktionen
1-(1-Adamantyl)-5-ethyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced under specific conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Wissenschaftliche Forschungsanwendungen
1-(1-Adamantyl)-5-ethyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Adamantane derivatives, including this compound, have shown potential in pharmaceutical research, particularly in the development of antiviral and anticancer agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity
Wirkmechanismus
The mechanism of action of 1-(1-Adamantyl)-5-ethyltetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.
Pathways Involved: The tetrazole ring can participate in various biochemical pathways, influencing processes such as signal transduction, gene expression, and metabolic regulation
Vergleich Mit ähnlichen Verbindungen
1-(1-Adamantyl)-5-ethyltetrazole can be compared with other adamantane derivatives and tetrazole-containing compounds:
Adamantane Derivatives: Compounds like 1-adamantylamine and 1-adamantylacetic acid share the adamantane core but differ in their functional groups and applications.
Tetrazole-Containing Compounds: Similar compounds include 5-phenyl-1H-tetrazole and 5-methyl-1H-tetrazole, which have different substituents on the tetrazole ring.
Uniqueness: The combination of the adamantane core and the ethyltetrazole moiety in this compound imparts unique chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds
Eigenschaften
CAS-Nummer |
5154-97-2 |
|---|---|
Molekularformel |
C13H20N4 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
1-(1-adamantyl)-5-ethyltetrazole |
InChI |
InChI=1S/C13H20N4/c1-2-12-14-15-16-17(12)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
UELKNMKRRLRFMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NN=NN1C23CC4CC(C2)CC(C4)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-{2-[(3-Methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B14173385.png)
![2-[4,5-Bis(ethoxycarbonyl)pyrimidin-2-YL]ethanaminium chloride](/img/structure/B14173389.png)




![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-4-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-](/img/structure/B14173411.png)
![(3E)-4,4,4-Trifluoro-3-[(2-methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14173414.png)



![N-[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14173431.png)

